molecular formula C24H38ClNO5 B1259148 Malyngamide C

Malyngamide C

Cat. No. B1259148
M. Wt: 456 g/mol
InChI Key: WXDBUBIFYCCNLE-NSCMQRKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Malyngamide C is a natural product found in Lyngbya with data available.

Scientific Research Applications

Cytotoxicity and Anti-cancer Potential

  • Malyngamide C and its stereoisomers, such as 8-epi-malyngamide C, have shown cytotoxic properties against cancer cell lines. For instance, both this compound and 8-epi-malyngamide C exhibited cytotoxicity to HT29 colon cancer cells, highlighting their potential in anti-cancer research (Kwan et al., 2010). Another study reported moderate cytotoxicity of various this compound epimers against human lung tumor and neuro-2a cancer cell lines (Gross et al., 2010).

Chemical Synthesis and Structural Elucidation

  • The chemical synthesis of this compound and its isomers has been a significant focus in scientific research, providing insights into their structural properties and potential for derivative creation. For example, the total synthesis of malyngamide X and its isomers has been described, showcasing methods for generating its stereocenters (Suntornchashwej et al., 2007). Additionally, the structure elucidation of isomers like isomalyngamide K from marine cyanobacteria has been achieved using a combination of spectroscopic techniques and computational methods (Han et al., 2011).

Biosynthesis and Bioactivity

  • The biosynthesis of malyngamides, including this compound, has been explored in studies, contributing to understanding the natural production and potential bioactivities of these compounds. For instance, research on the cyanobacterium Okeania hirsuta revealed insights into the biosynthetic pathway of type A malyngamides, highlighting the role of specific enzymatic dysfunctions in expanding their chemodiversity (Moss et al., 2018).

Anti-inflammatory Properties

  • Some studies have indicated that this compound derivatives can exhibit anti-inflammatory activities. For example, a new malyngamide derivative showed anti-inflammatory activity in LPS-induced RAW macrophage cells, suggesting its potential use in addressing inflammatory conditions (Malloy et al., 2011).

properties

Molecular Formula

C24H38ClNO5

Molecular Weight

456 g/mol

IUPAC Name

(E,7S)-N-[(Z)-3-chloro-2-[(1S,5S,6S)-5-hydroxy-2-oxo-7-oxabicyclo[4.1.0]heptan-1-yl]prop-2-enyl]-7-methoxytetradec-4-enamide

InChI

InChI=1S/C24H38ClNO5/c1-3-4-5-6-8-11-19(30-2)12-9-7-10-13-22(29)26-17-18(16-25)24-21(28)15-14-20(27)23(24)31-24/h7,9,16,19-20,23,27H,3-6,8,10-15,17H2,1-2H3,(H,26,29)/b9-7+,18-16-/t19-,20-,23-,24+/m0/s1

InChI Key

WXDBUBIFYCCNLE-NSCMQRKRSA-N

Isomeric SMILES

CCCCCCC[C@@H](C/C=C/CCC(=O)NC/C(=C/Cl)/[C@@]12[C@@H](O1)[C@H](CCC2=O)O)OC

Canonical SMILES

CCCCCCCC(CC=CCCC(=O)NCC(=CCl)C12C(O1)C(CCC2=O)O)OC

synonyms

8-epi-malyngamide C
malyngamide C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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